molecular formula C8H13NO B12992425 (S)-1-Azaspiro[4.4]nonan-6-one

(S)-1-Azaspiro[4.4]nonan-6-one

Cat. No.: B12992425
M. Wt: 139.19 g/mol
InChI Key: LTOHVYIUHGWICI-QMMMGPOBSA-N
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Description

(S)-1-Azaspiro[44]nonan-6-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Azaspiro[4.4]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Azaspiro[4.4]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-Azaspiro[4.4]nonan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-Azaspiro[4.4]nonan-6-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[4.4]nonan-6-one: Similar in structure but contains an oxygen atom instead of nitrogen.

    1,7-Diazaspiro[4.4]nonan-6-one: Contains an additional nitrogen atom in the spiro ring.

Uniqueness

(S)-1-Azaspiro[4.4]nonan-6-one is unique due to its specific spirocyclic structure with a single nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(5S)-1-azaspiro[4.4]nonan-9-one

InChI

InChI=1S/C8H13NO/c10-7-3-1-4-8(7)5-2-6-9-8/h9H,1-6H2/t8-/m0/s1

InChI Key

LTOHVYIUHGWICI-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=O)[C@]2(C1)CCCN2

Canonical SMILES

C1CC(=O)C2(C1)CCCN2

Origin of Product

United States

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